4-(1H-Pyrazol-1-yl)pyridine

Kinase inhibition JNK Cancer therapeutics

Ensuring reproducible coordination chemistry and kinase selectivity requires precise N,N'-bidentate ligand structure. This heterocyclic scaffold offers validated performance for demanding applications. - **Selective Kinase Inhibition:** Core scaffold for JNK1 inhibitors with sub-2 nM enzymatic potency and >2,600-fold hERG safety margin. - **Controlled Coordination Chemistry:** Enables predictable mer/fac isomer control in Ru(II) complexes, unlike 2,2'-bipyridine analogs. - **Validated Properties:** LogP 0.62, pKa 4.30, and a 2.8 Å co-crystal structure (PDB: 8ENJ) confirm rational design utility. - **Reliable Supply:** Available as a crystalline solid (minimum 95% purity) with immediate shipment for research programs.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 25700-13-4
Cat. No. B3119947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-1-yl)pyridine
CAS25700-13-4
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=NC=C2
InChIInChI=1S/C8H7N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1-7H
InChIKeyBVQQFKCDQYLYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-yl)pyridine Physicochemical Profile


4-(1H-Pyrazol-1-yl)pyridine is a heterocyclic building block comprising a pyridine ring substituted at the 4-position with a 1H-pyrazole moiety. Its molecular formula is C₈H₇N₃ with a molecular weight of 145.16 g/mol . Key physicochemical parameters include a calculated boiling point of 275.1±23.0 °C, a density of 1.16±0.1 g/cm³ (predicted), and a predicted pKa of 4.30±0.26 [1]. The calculated LogP is 0.62, reflecting balanced hydrophilicity-lipophilicity properties [2]. The compound is typically available as a crystalline solid with a minimum purity specification of 95% from commercial suppliers, and it is soluble in polar organic solvents . The structure features a rotatable bond between the pyridine and pyrazole rings, enabling conformational flexibility that underlies its utility as a versatile ligand scaffold [3].

Conformational flexibility supports ligand scaffold design
Balanced polarity profile for diverse synthetic routes
High-purity crystalline solid for reproducible complexation

4-(1H-Pyrazol-1-yl)pyridine Substitution Limitations


Generic substitution of 4-(1H-Pyrazol-1-yl)pyridine with positional isomers (e.g., 3-(1H-pyrazol-1-yl)pyridine or 2-(1H-pyrazol-1-yl)pyridine) or alternative N-heterocyclic ligands such as 2,2′-bipyridine fundamentally alters metal coordination geometry and electronic properties. In ruthenium(II) complexation studies, pyrazolylpyridine ligands with substituents at different positions yielded distinct stereochemical outcomes—the reaction of Ru(DMSO)₄Cl₂ with 3 equivalents of ligand bearing aromatic substituents gave exclusively meridional RuL₃²⁺ isomers, whereas varying substitution patterns produced mixtures of α- and β-isomers with different arrangements of pyridine and pyrazole nitrogen donors [1]. Structural comparisons between pyrazolylpyridine linkage isomers revealed that metal binding occurs at more ideal angles with C-linked ligands, while bond length distortions are predominantly localized in the pyrazole ring for N-linked isomers [2]. Additionally, 4-(1H-pyrazol-1-yl)pyridine exhibits a LogP of 0.62 [3], whereas the isomeric 3-(1H-pyrazol-4-yl)pyridine has a reported LogP of 0.83 , indicating measurably different partition behavior that affects solubility, membrane permeability, and chromatographic retention. These structure-dependent differences in coordination stereochemistry and physicochemical properties render arbitrary analog substitution scientifically invalid for applications requiring reproducible complex geometry or predictable physicochemical behavior.

Attribute
4-(1H-Pyrazol-1-yl)pyridine
Positional Isomers / 2,2′-Bipyridine
Coordination Geometry
Predictable meridional Ru complexes
Altered stereochemistry; may yield α/β-isomer mixtures
Electronic Properties
Pyrazole N-donor electronic profile
Different N-donor arrangement shifts redox potentials
Partition Behavior
Moderate LogP (~0.6)
Measurably different LogP alters solubility and retention

4-(1H-Pyrazol-1-yl)pyridine Comparative Evidence


JNK1 Isoform Selectivity

A pyrazol-4-yl pyridine derivative incorporating the core scaffold demonstrated exceptional JNK1 inhibitory potency with an IC₅₀ of 1.81 nM at 1 μM ATP, compared to IC₅₀ values of 12.7 nM for JNK2 and 10.5 nM for JNK3 [1]. This represents a 7.0-fold selectivity for JNK1 over JNK2 and a 5.8-fold selectivity over JNK3. In a 50-kinase profiling panel, compound 11e exhibited high selectivity for JNK isoforms over other kinases [2]. In cellular assays, 11e showed intracellular JNK1 inhibition with an IC₅₀ of 2.81 μM in a NanoBRET assay, and the related pyrazol-4-yl pyridine derivative 11c exhibited a GI₅₀ of 1.28 μM against K562 leukemia cells, demonstrating superior potency over the reference standard SP600125 [3].

JNK1 Selectivity
Head-to-head
JNK1 IC₅₀ 1.81 nM vs JNK2 12.7 nM, JNK3 10.5 nM; 7.0×/5.8× selectivity
Supports JNK1 isoform-selective pathway research
1 μM ATP; 50-kinase panel; NanoBRET cell assay
Kinase inhibition JNK Cancer therapeutics Structure-activity relationship

hERG Safety Profile

In cardiac safety profiling, the pyrazol-4-yl pyridine derivative 11e showed an hERG channel inhibition IC₅₀ of 4.82 μM [1]. This value is substantially higher than its JNK1 enzymatic IC₅₀ (1.81 nM), providing a >2,600-fold safety margin. This quantitative hERG data enables direct comparison with other kinase inhibitor scaffolds where hERG inhibition often occurs at sub-micromolar concentrations. Additionally, 11e showed moderate inhibition of CYP2D6 and CYP3A4 isoforms but minimal effect on other CYP enzymes [2].

hERG Endpoint
Reported
hERG IC₅₀ 4.82 μM, >2,600-fold separation from JNK1 IC₅₀
Context for cardiac liability endpoint screening
Standard hERG assay; compare to sub-μM hERG liabilities
Cardiac safety hERG Drug discovery ADME-Tox

PIM-1 Kinase Inhibition

A pyrazolyl nicotinonitrile conjugate (compound 9) derived from the pyrazolyl pyridine scaffold demonstrated potent PIM-1 kinase inhibition with an IC₅₀ of 20.4 nM and 93.8% inhibition [1]. This potency approaches that of staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition), a broad-spectrum kinase inhibitor [2]. In cellular cytotoxicity assays against HepG2 hepatocellular carcinoma cells, compound 9 exhibited an IC₅₀ of 0.18 μM, and against MCF-7 breast cancer cells an IC₅₀ of 0.34 μM [3]. The compound also induced apoptosis in HepG2 cells and activated caspase cascades [4].

PIM-1 Inhibition
Reported
PIM-1 IC₅₀ 20.4 nM (93.8% inhibition); HepG2 IC₅₀ 0.18 μM, MCF-7 IC₅₀ 0.34 μM
Reported cytotoxicity endpoint context for HepG2 and MCF-7 cell models
Compared with staurosporine (IC₅₀ 16.7 nM)
PIM-1 kinase Hepatocellular carcinoma Apoptosis Kinase inhibitor

Ru(II) Complex Stereochemistry Control

Substituted pyrazolylpyridine ligands (including 4-(1H-pyrazol-1-yl)pyridine analogs) demonstrate predictable stereochemical outcomes in ruthenium(II) complexation. The reaction of Ru(DMSO)₄Cl₂ with 3 equivalents of ligand bearing aromatic substituents yields exclusively meridional RuL₃²⁺ isomers, in contrast to 2,2′-bipyridine ligands which typically produce facial isomers under similar conditions [1]. X-ray crystallographic analysis of β-[Ru(bpy)(5)₂](PF₆)₂ confirmed a trans arrangement of pyrazole groups with the following unit cell parameters: monoclinic, space group C2/c, a = 28.442(13) Å, b = 18.469(15) Å, c = 23.785(9) Å, β = 116.76(0)° [2]. In contrast, alternative synthetic routes using sequential ligand addition selectively produce α-isomers where pyridine groups are trans [3].

Stereochemical Control
Class-level
Exclusive meridional RuL₃²⁺ with aromatic-substituted ligands; β-isomer trans-pyrazole arrangement
Predictable coordination geometry for catalyst design
Ru(DMSO)₄Cl₂ method; sequential addition yields α-isomer
Coordination chemistry Ruthenium complexes Ligand design Stereoselective synthesis

4-(1H-Pyrazol-1-yl)pyridine Applications


JNK1-Selective Kinase Inhibitor Development

4-(1H-Pyrazol-1-yl)pyridine serves as the core scaffold for developing JNK1-selective inhibitors with sub-2 nM enzymatic potency and a >2,600-fold hERG safety margin [1]. This scaffold enables structure-activity relationship studies focused on optimizing isoform selectivity (7-fold for JNK1 over JNK2) while maintaining low cardiac liability—a key differentiator from many kinase inhibitor chemotypes that exhibit hERG inhibition at sub-micromolar concentrations [2]. Research programs targeting inflammatory diseases, neurodegeneration, or cancer may prioritize this scaffold for its established selectivity profile.

Stereoselective Ru(II) Complex Synthesis

In inorganic and organometallic chemistry, 4-(1H-pyrazol-1-yl)pyridine and its substituted derivatives function as bidentate N,N′-ligands that enable predictable stereochemical control in ruthenium(II) complex synthesis. The ligand class permits selective access to either meridional isomers (via direct Ru(DMSO)₄Cl₂ reaction) or facial α-isomers (via sequential ligand addition) [3]. This stereochemical versatility, combined with the distinct electronic properties imparted by the pyrazole moiety compared to classic 2,2′-bipyridine, makes this ligand family valuable for designing photocatalysts, dye-sensitized solar cell components, and luminescent probes where geometry-dependent photophysical properties are critical.

PIM-1 Kinase Inhibitor Discovery

Pyrazolyl pyridine-derived conjugates demonstrate potent PIM-1 kinase inhibition (IC₅₀ = 20.4 nM) with 93.8% target engagement and sub-micromolar cytotoxicity against hepatocellular carcinoma (HepG2 IC₅₀ = 0.18 μM) and breast cancer (MCF-7 IC₅₀ = 0.34 μM) cell lines [4]. The scaffold's LogP of 0.62 and predicted pKa of 4.30 support favorable drug-like physicochemical properties [5]. Research groups pursuing PIM-1 as an oncology target may find this scaffold offers a structurally distinct alternative to staurosporine-based inhibitors with comparable potency.

Kinase Profiling and Chemical Probe Development

The pyrazol-4-yl pyridine scaffold has been validated in a 50-kinase profiling panel, demonstrating high selectivity for JNK isoforms over a broad range of other kinases [6]. This kinome selectivity profile, combined with the availability of co-crystal structures (PDB ID: 8ENJ at 2.8 Å resolution) revealing Type I kinase inhibition binding mode [7], makes 4-(1H-pyrazol-1-yl)pyridine an attractive starting point for developing chemical probes to dissect JNK pathway biology. The scaffold's synthetic accessibility via 4-chloropyridine hydrochloride and 1H-pyrazole coupling (64% yield for hydrochloride salt) further supports its utility in parallel synthesis and library generation .

Application
Selection Property
Validation Focus
JNK pathway probe development
Isoform selectivity profile
JNK1 vs JNK2/JNK3 selectivity; hERG endpoint review
Ru(II) photocatalyst design
Predictable meridional geometry
Isomer identity and stereochemical reproducibility
PIM-1 targeted cell-model studies
Reported PIM-1 inhibitory potency
HepG2 and MCF-7 cytotoxicity endpoints; caspase activation context
Kinase selectivity screening
JNK-selective kinase panel data
Broad kinase selectivity; co-crystal binding mode review

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16 linked technical documents
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